Cas no 1256358-69-6 ((4-((2-Chlorophenoxy)methyl)phenyl)boronic acid)

(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a boronic acid derivative featuring a 2-chlorophenoxy methyl substituent on the phenyl ring. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in synthetic organic chemistry. Its boronic acid functional group ensures high reactivity with aryl halides, while the chlorophenoxy moiety may influence steric and electronic properties, enhancing selectivity in coupling applications. The compound is suitable for pharmaceutical and materials science research, particularly in constructing complex biaryl structures. Careful handling under inert conditions is recommended due to boronic acid sensitivity to moisture and oxygen. Purity and stability are critical for optimal performance in catalytic systems.
(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid structure
1256358-69-6 structure
Product Name:(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
CAS No:1256358-69-6
MF:C13H12BClO3
MW:262.496582984924
MDL:MFCD16198499
CID:828645
PubChem ID:53211405
Update Time:2025-06-08

(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
    • [4-[(2-chlorophenoxy)methyl]phenyl]boronic acid
    • 4-(2-CHLOROPHENOXYMETHYL)PHENYLBORONIC ACID
    • ACMC-209azr
    • AG-L-21670
    • AK-85243
    • ANW-18517
    • CTK4B4677
    • KB-33778
    • MolPort-013-078-683
    • (4-((2-Chlorophenoxy)methyl)phenyl)boronicacid
    • 1256358-69-6
    • DTXSID30681341
    • BS-19867
    • Boronic acid, B-[4-[(2-chlorophenoxy)methyl]phenyl]-
    • DB-357353
    • AKOS005974447
    • MFCD16198499
    • CS-0175245
    • SCHEMBL15331520
    • {4-[(2-Chlorophenoxy)methyl]phenyl}boronic acid
    • MDL: MFCD16198499
    • Inchi: 1S/C13H12BClO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8,16-17H,9H2
    • InChI Key: IEBHOOOPDUHDCB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1OCC1C=CC(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 262.05700
  • Monoisotopic Mass: 262.0568021g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69000
  • LogP: 1.59880

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Additional information on (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Introduction to (4-((2-Chlorophenoxy)methyl)phenyl)boronic Acid (CAS No. 1256358-69-6)

(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid, identified by its Chemical Abstracts Service (CAS) number 1256358-69-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acids, which are widely recognized for their versatile applications in medicinal chemistry, particularly in the development of targeted drug therapies and advanced material synthesis.

The molecular structure of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid features a phenyl ring substituted with a chlorophenoxymethyl group and a boronic acid functional group. This unique configuration imparts distinct chemical properties that make it a valuable intermediate in various synthetic processes. The presence of the boronic acid moiety enhances its reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a cornerstone technique in modern organic synthesis.

In recent years, (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid has been extensively studied for its potential applications in drug discovery and development. Boronic acids are well-documented for their ability to form stable complexes with various biological targets, making them ideal candidates for designing small-molecule inhibitors. The compound's structural features allow it to interact selectively with biological molecules, which is crucial for developing high-affinity and low-toxicity therapeutic agents.

One of the most compelling aspects of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is its role in the synthesis of novel pharmaceuticals. Researchers have leveraged its reactivity to develop inhibitors targeting enzymes involved in critical metabolic pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against kinases, which are overexpressed in many cancers. This has opened up new avenues for developing kinase inhibitors with improved selectivity and efficacy.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of boronic acid derivatives. The ability of these compounds to modulate enzyme activity has led to the development of several FDA-approved drugs, including those used in the treatment of cancer and infectious diseases. The versatility of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid as a building block for drug design has made it a preferred choice for medicinal chemists.

Beyond pharmaceutical applications, (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid has found utility in materials science, particularly in the development of advanced materials such as polymers and coatings. Boronic acids are known for their ability to form strong hydrogen bonds, which enhances the mechanical and thermal properties of materials. This property has been exploited to create high-performance polymers with improved durability and stability.

Recent research has also highlighted the role of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid in nanotechnology. Its ability to self-assemble into ordered structures makes it an excellent candidate for designing supramolecular materials. These materials have potential applications in drug delivery systems, where precise control over molecular architecture is essential for achieving targeted therapy.

The synthesis of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only enhance the accessibility of the compound but also provide opportunities for structural modifications to tailor its properties for specific applications.

In conclusion, (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid (CAS No. 1256358-69-6) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for drug discovery and advanced material synthesis. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow further.

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